An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-arylphenol Derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-arylphenol Derivatives
Foreword
Biphenyl and its derivatives represent a critical structural motif in the landscape of modern medicinal chemistry and materials science. Their unique conformational properties, arising from the restricted rotation around the aryl-aryl bond, make them privileged scaffolds in the design of pharmacologically active agents and functional materials.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of a representative biphenyl compound, 2-methoxy-5-phenylphenol, offering insights applicable to a broader class of substituted biphenyls. The methodologies detailed herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The foundational compound for this guide is 2-Methoxy-5-phenylphenol. While this specific derivative serves as our primary example, the principles discussed are broadly applicable to a range of related structures.
Molecular Structure
Systematic Name: 2-Methoxy-5-phenylphenol CAS Number: 37055-80-4[3] Molecular Formula: C₁₃H₁₂O₂[3] Molecular Weight: 200.23 g/mol [3]
The structure comprises a phenol ring substituted with a methoxy group at the 2-position and a phenyl group at the 5-position.
Physicochemical Data
A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and materials science. The following table summarizes key experimental and computed properties for a related, well-characterized compound, 2-Methoxy-5-methylphenol, to provide a relevant baseline.
| Property | Value | Source |
| CAS Number | 1195-09-1 | [4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₈H₁₀O₂ | [4][5][6][7][9][10][11] |
| Molecular Weight | 138.16 g/mol | [4][13] |
| Melting Point | 37-39 °C | [6] |
| Boiling Point | 217-218 °C | [6] |
| LogP | 1.70 | [7] |
| pKa | Not readily available | |
| Solubility | Slightly soluble in water. | [14] |
| Appearance | Yellow to light brown solid. | [9] |
Synthesis of the Biphenyl Scaffold: Suzuki-Miyaura Cross-Coupling
The creation of the C-C bond between the two aryl rings is the cornerstone of synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose, prized for its high yields and tolerance of a wide range of functional groups.[15][16][17][18][19]
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[16] A base is required to activate the organoboron species.
Detailed Experimental Protocol: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol
This protocol outlines the synthesis of a representative analog to our target compound, demonstrating the practical application of the Suzuki-Miyaura coupling.[19]
Materials:
-
5-Bromo-2-methoxyphenol
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-methoxyphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 eq).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[20]
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12 hours.[19]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[19]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[19] Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[19]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2-methoxy-5-(4-methylphenyl)phenol.[19]
Synthetic Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. Expected signals would include aromatic protons, a methoxy singlet, a methyl singlet, and a phenolic hydroxyl proton.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. The NIST WebBook provides a mass spectrum for 2-methoxy-5-methylphenol, which can serve as a reference for the fragmentation of the core structure.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include a broad O-H stretch for the phenolic group, C-H stretches for the aromatic rings and methyl/methoxy groups, and C=C stretches for the aromatic rings.
Potential Applications and Biological Significance
Biphenyl derivatives are prevalent in a wide array of biologically active compounds and functional materials.[1][2][18][21]
Pharmaceutical Applications
The biphenyl scaffold is a key component in numerous drugs, exhibiting a wide range of pharmacological activities, including:
-
Antihypertensive
-
Anti-inflammatory
-
Anticancer
-
Antifungal
-
Antiviral[1]
Materials Science
Substituted biphenyls are also utilized in the development of:
The following diagram illustrates the diverse applications of the biphenyl scaffold.
Caption: Applications of the biphenyl scaffold.
Safety and Handling
Appropriate safety precautions must be taken when handling the reagents and products described in this guide.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Specific Hazards:
Always consult the Safety Data Sheet (SDS) for each chemical before use.[22][23]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 2-methoxy-5-arylphenol derivatives, using a representative example to illustrate key concepts and protocols. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the construction of the biphenyl scaffold. The diverse biological activities and material properties of biphenyl-containing molecules underscore their importance in ongoing research and development efforts. It is our hope that the detailed methodologies and insights presented herein will serve as a valuable resource for scientists and researchers in the field.
References
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